Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate
Brand Name: Vulcanchem
CAS No.: 1956380-00-9
VCID: VC13696324
InChI: InChI=1S/C10H9ClN2O4/c1-17-10(16)9(15)13-12-8(14)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,12,14)(H,13,15)
SMILES: COC(=O)C(=O)NNC(=O)C1=CC=CC=C1Cl
Molecular Formula: C10H9ClN2O4
Molecular Weight: 256.64 g/mol

Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate

CAS No.: 1956380-00-9

Cat. No.: VC13696324

Molecular Formula: C10H9ClN2O4

Molecular Weight: 256.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate - 1956380-00-9

Specification

CAS No. 1956380-00-9
Molecular Formula C10H9ClN2O4
Molecular Weight 256.64 g/mol
IUPAC Name methyl 2-[2-(2-chlorobenzoyl)hydrazinyl]-2-oxoacetate
Standard InChI InChI=1S/C10H9ClN2O4/c1-17-10(16)9(15)13-12-8(14)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,12,14)(H,13,15)
Standard InChI Key HBHNJVAYZMBNOH-UHFFFAOYSA-N
SMILES COC(=O)C(=O)NNC(=O)C1=CC=CC=C1Cl
Canonical SMILES COC(=O)C(=O)NNC(=O)C1=CC=CC=C1Cl

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate features a chlorobenzoyl group attached to a hydrazine backbone, which is further linked to a methyl oxoacetate moiety. Key structural attributes include:

  • IUPAC Name: Methyl 2-[2-(2-chlorobenzoyl)hydrazinyl]-2-oxoacetate .

  • SMILES Notation: COC(=O)C(=O)NNC(=O)C1=CC=CC=C1Cl\text{COC(=O)C(=O)NNC(=O)C1=CC=CC=C1Cl} .

  • InChI Key: HBHNJVAYZMBNOH-UHFFFAOYSA-N\text{HBHNJVAYZMBNOH-UHFFFAOYSA-N} .

The chlorobenzoyl group (C6H4Cl\text{C}_6\text{H}_4\text{Cl}) contributes to the compound’s lipophilicity, while the hydrazinyl and oxoacetate groups enable hydrogen bonding and electrophilic reactivity .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis involves multi-step reactions, often starting with hydrazone formation followed by acylation. A representative pathway includes:

  • Hydrazone Formation: Reaction of 2-chlorobenzoyl hydrazine with methyl oxalyl chloride in dichloromethane, catalyzed by triethylamine.

  • Acylation: Introduction of the oxoacetate group via nucleophilic acyl substitution .

Reaction Scheme:

2-Chlorobenzoyl hydrazine+Methyl oxalyl chlorideEt3N, DCMMethyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate\text{2-Chlorobenzoyl hydrazine} + \text{Methyl oxalyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate}

Yield optimization (70–86%) is achieved under inert conditions and low temperatures (0–5°C) .

Reactivity and Functionalization

The compound participates in:

  • Nucleophilic substitutions at the hydrazine NH group.

  • Condensation reactions with aldehydes/ketones to form Schiff bases.

  • Oxidation of the hydrazine moiety to diazenes .

Comparative studies with ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate (CAS: 68496-99-1) reveal that ortho-substitution on the benzoyl group enhances steric hindrance, reducing reaction rates by 15–20% compared to para-substituted analogues .

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey Functional GroupsBiological Activity
Methyl 2-(2-chlorophenyl)-2-oxoacetate C9H7ClO3\text{C}_9\text{H}_7\text{ClO}_3Chlorophenyl, oxoacetateAnti-inflammatory (IC50_{50} = 5 μM)
Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetateC11H12ClN3O4\text{C}_{11}\text{H}_{12}\text{ClN}_3\text{O}_4Chlorobenzoyl, hydrazineAnticancer (IC50_{50} = 20 μM)
Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetateC10H9ClN2O4\text{C}_{10}\text{H}_9\text{ClN}_2\text{O}_4Chlorobenzoyl, hydrazine, oxoacetateBroad-spectrum bioactivity

The presence of both hydrazine and oxoacetate groups in Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate enhances its binding affinity to biological targets compared to analogues lacking these moieties.

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